5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride
Description
Properties
IUPAC Name |
5-methyl-2-piperidin-3-ylpyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-4-5-11(13-7-9)10-3-2-6-12-8-10;;/h4-5,7,10,12H,2-3,6,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZZMUNWCHWCNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride is a chemical compound with potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₁H₁₇Cl₂N₂
- Molecular Weight : 212.72 g/mol
- CAS Number : 1361116-83-7
- MDL Number : MFCD21606082
Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions can lead to various pharmacological effects including:
- CNS Stimulation : Potentially enhancing cognitive functions.
- Antidepressant Effects : Modulating mood through serotonergic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| CNS Stimulation | Increased locomotor activity | |
| Antidepressant-like | Reduction in immobility in forced swim test | |
| Dopaminergic Activity | Activation of dopamine receptors |
Case Study 1: CNS Stimulation
A study conducted on rodent models demonstrated that administration of this compound resulted in a significant increase in locomotor activity. This suggests a stimulatory effect on the central nervous system, which may be beneficial for conditions such as depression or attention disorders.
Case Study 2: Antidepressant Effects
In another study, the compound was tested in a forced swim test (FST), a common model for assessing antidepressant activity. Results indicated that subjects treated with the compound exhibited a marked reduction in immobility time compared to controls, implying potential antidepressant properties.
Research Findings
Recent findings have highlighted the compound's ability to modulate neurotransmitter levels. Specifically, it has been shown to increase serotonin and dopamine levels in the brain, which are critical for mood regulation and cognitive function.
Table 2: Neurotransmitter Modulation
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural, physicochemical, and functional attributes of 5-methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride with structurally related dihydrochloride salts and heterocyclic compounds:
Structural and Functional Analysis
- Core Heterocycles: The target compound’s bipyridinyl core distinguishes it from triazole () or pyrrolopyridine derivatives ().
- Substituent Effects : The methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., amides in ), favoring interactions with hydrophobic binding pockets. In contrast, trifluoromethyl and pyrrolopyridine groups () enhance electronic effects and target selectivity.
- Salt Forms : Dihydrochloride salts (common across all compounds) improve aqueous solubility, critical for in vitro and in vivo studies.
Q & A
Q. How can researchers design dose-response studies to minimize off-target effects in cellular assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
